Home > Products > Screening Compounds P121962 > N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide - 872620-34-3

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Catalog Number: EVT-3129399
CAS Number: 872620-34-3
Molecular Formula: C12H9FN4O2S
Molecular Weight: 292.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description:

These compounds are a series of alkaline phosphatase inhibitors containing an N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide scaffold. The most potent compound in this series (6i) exhibited an IC50 value of 0.420 μM against alkaline phosphatase. []

Relevance:

These compounds share the core 1,3,4-oxadiazole ring system with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The main difference is the substituent at the 5-position of the oxadiazole ring. While the main compound features a cyanomethylsulfanyl group, the related compounds possess various alkylthio groups. Additionally, the related compounds have a benzamide substituent at the 2-position of the oxadiazole ring, whereas the main compound has a 4-fluorobenzamide group. These structural similarities suggest potential overlap in their biological activity profiles. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5(a-h))

Compound Description:

These compounds, featuring a N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine scaffold, were synthesized as potential anticancer agents. In vitro assays demonstrated selective activity towards liver cancer, with the most potent compound exhibiting an IC50 of 2.46 μg/mL. []

Relevance:

These compounds are structurally similar to N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide, sharing a common 1,3,4-oxadiazole ring. The main structural difference lies in the substituents at the 2- and 5-positions of the oxadiazole ring. The related compounds have a 2,4-dichlorophenyl group at the 5-position, whereas the main compound possesses a cyanomethylsulfanyl substituent. This difference in substitution patterns could influence their binding affinities and selectivity profiles toward different targets. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description:

These compounds, based on the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine scaffold, were investigated for their antimicrobial and anticancer activities. Notably, several compounds showed promising antiproliferative activity against a panel of human cancer cell lines, with some demonstrating selectivity towards non-small cell lung cancer. []

Relevance:

These compounds and N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide belong to the same chemical class, characterized by the presence of a 1,3,4-oxadiazole ring. The main structural differences between the related compounds and the target compound reside in the substituents attached to the oxadiazole ring. The related compounds feature either an aryl or alkyl group at the 5-position, whereas the target compound has a cyanomethylsulfanyl substituent. Moreover, the related compounds incorporate a pyridin-2-amine moiety at the 2-position, while the target compound has a 4-fluorobenzamide substituent. These structural variations are likely to impact their pharmacological profiles and target selectivity. []

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines (7a-7q)

Compound Description:

This series of compounds, characterized by a rigid morphine structure incorporating a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7), was synthesized and structurally confirmed. []

Relevance:

These compounds share the 1,3,4-oxadiazole ring with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The significant structural difference lies in the complex morphinan moiety attached to the oxadiazole ring in these related compounds, which is absent in the main compound. This structural distinction suggests a very different pharmacological profile for these compounds compared to the main compound. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description:

A new crystalline, thermodynamically stable modification of this compound was developed, offering advantages for formulation stability in suspensions. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description:

This compound, containing a pyridazinone ring linked to a 1,3,4-oxadiazole, was synthesized and its crystal structure was characterized. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description:

BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Metabolic studies revealed various biotransformation pathways, including oxidation and conjugation reactions. An unusual finding was the direct conjugation of the pyridin-5-yl group with N-acetylglucosamine in monkeys. []

Relevance:

This compound, while also containing a 1,3,4-oxadiazole ring like N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide, exhibits a significantly different overall structure with multiple fused heterocycles. This complex structure contributes to its specific interaction with VEGFR-2, and its metabolic pathways would differ significantly from the main compound due to the presence of various metabolically labile sites. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

Compound Description:

This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, identified through structure-activity relationship studies aimed at optimizing lipophilicity. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description:

EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor that exhibits an improved therapeutic index compared to first- and second-generation inhibitors. This improved therapeutic index is attributed to its lower emetic potential while maintaining potent anti-inflammatory activity. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Compound Description:

This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential. The compounds demonstrated promising activity against urease and exhibited low cytotoxicity. []

Relevance:

These compounds and N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide share a common structural feature: the 1,3,4-oxadiazole ring system. The related compounds feature a (2-amino-1,3-thiazol-4-yl)methyl substituent at the 5-position of the oxadiazole, while the main compound has a cyanomethylsulfanyl group. Additionally, the related compounds have a propanamide moiety connected to the oxadiazole ring through a sulfanyl linker, whereas the main compound has a 4-fluorobenzamide group directly attached to the oxadiazole ring. These structural differences suggest that although they share the same core ring, their pharmacological profiles and targets may differ. []

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description:

These compounds were synthesized from 5-bromo-N′-(1-arylethylidene)-2-hydroxybenzohydrazide precursors via refluxing with acetic anhydride. The structures were confirmed through spectroscopic methods. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

Compound Description:

This series of bi-heterocycles, containing a 1,3-thiazole and 1,3,4-oxadiazole in their structure, was synthesized and evaluated for their potential against Alzheimer's disease and diabetes. []

Relevance:

These compounds share the 1,3,4-oxadiazole ring with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The main difference is the presence of a (4-methyl-1,3-thiazol-2-yl)acetamide moiety attached to the oxadiazole ring through a sulfanyl linker, whereas the main compound has a 4-fluorobenzamide group directly attached. The variation in substituents and the presence of the 1,3-thiazole ring suggest different potential targets and biological activities compared to the main compound. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description:

This compound is an energetic material precursor characterized by the presence of both oxadiazole and tetrazole rings in its structure. []

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description:

This compound and its pharmaceutically acceptable salts are described. Potential applications include combination therapies with LHRH analogs and/or bisphosphonates. []

Relevance:

This compound shares the 1,3,4-oxadiazole ring and a similar phenyl-linked benzamide moiety with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The main differences lie in the substitution patterns on the benzamide ring and the presence of a pyridine-3-sulfonamide group. These structural variations could influence their pharmacological profiles and target selectivity. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description:

This compound contains a pyrazole ring linked to a 1,3,4-oxadiazole, which is further attached to a dimethylaniline moiety. Its structure was determined by X-ray crystallography. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Compound Description:

This compound, featuring a 2,3-dihydro-1,3,4-oxadiazole ring linked to a fluorophenyl acetate moiety, has been synthesized and structurally characterized. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description:

This compound, containing a thiazole ring fused to a 1,3,4-oxadiazole, was synthesized and evaluated as a potential antibacterial agent. []

16-Cyano-13α-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-4-en-3-one

Compound Description:

This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring. Its crystal structure was analyzed to understand its conformational features. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description:

This compound contains a pyridazinone ring linked to a 1,3,4-oxadiazole, which is further substituted with a phenyl group. Its crystal structure was studied, revealing intermolecular interactions contributing to its packing arrangement. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description:

The crystal structure of this compound, which contains a 4,5-dihydro-1,3,4-oxadiazole ring, was solved and analyzed. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description:

This compound, containing a 1,3,4-oxadiazole ring with a sulfonylmethyl substituent, has been synthesized and its crystal structure has been determined. []

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propanoate

Compound Description:

This compound, containing a 1,3,4-oxadiazole ring linked to a phenoxypropanoate moiety, was identified as a herbicidal compound. []

N‐1‐Aroyl‐2‐{[(3‐methyl‐4(3H)‐quinazolinone‐2‐yl)methyl]anilino} ethano hydrazides (4)

Compound Description:

These compounds, derived from 2-phenylaminomethyl-3-methyl-4(3H)-quinazolinone, served as precursors for the synthesis of novel 1,3,4-oxadiazol-2-yl-4(3H)-quinazolinones via PPA-catalyzed cyclization. []

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description:

These are 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group that displayed good nematocidal activity against Bursaphelenchus xylophilus. They were found to impact the nematode's mobility, respiration, and caused fluid leakage. []

Relevance:

While these compounds contain a 1,2,4-oxadiazole ring, N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide has a 1,3,4-oxadiazole ring. Despite this difference, both sets of compounds highlight the versatility of oxadiazole rings in pesticide and pharmaceutical development. The specific substitutions on the oxadiazole and thiadiazole rings in the related compounds likely contribute to their nematocidal activity, which may differ from the target and activity profile of the main compound. []

5-((styrylsulfonyl) methyl)-1,3,4-Oxadiazol / Thiadiazol-2-amine Derivatives

Compound Description:

This study focused on a new class of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-(styrylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine derivatives synthesized by modifying the amino group. []

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description:

This compound, containing a 1,3,4-oxadiazole ring linked to a carbazole moiety, was synthesized and characterized through spectroscopic methods. []

N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives

Compound Description:

This study synthesized and characterized a series of N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives as potential antimicrobial agents. []

(E)‐substituted phenyl acryloylphenyl‐4‐methyl‐1‐oxophthalazine‐1,3,4‐oxadiazolylthioacetamides (5a–f)

Compound Description:

These compounds, containing a 1,3,4-oxadiazole ring linked to a chalcone moiety, were synthesized and evaluated for their antibacterial and antifungal activities. Some showed potent activity against both Gram-positive and Gram-negative bacteria. []

Compound Description:

This series of compounds, containing a 1,3,4-oxadiazole ring linked to a pyrazole moiety, was synthesized and screened for antimicrobial activity. []

Compound Description:

This study investigated a series of 2-(4-phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e) and substituted N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i) as potential Collapsin Response Mediator Protein 1 (CRMP1) inhibitors for treating small cell lung cancer. []

(RS)-1-(6-chloro-9H-carbazol-2-yl)-1-(1,3,4-oxadiazol-2-yl)ethane derivatives

Compound Description:

These novel carprofen derivatives, incorporating carbazole and 1,3,4-oxadiazole pharmacophores, were synthesized and evaluated for their in vitro cytotoxicity and antimicrobial activity. Notably, they exhibited good antimicrobial activity, particularly against E. coli and C. albicans, and demonstrated exceptional anti-biofilm activity, especially against P. aeruginosa biofilms. []

Relevance:

These compounds and N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide belong to the same chemical class, characterized by the presence of a 1,3,4-oxadiazole ring. The main structural differences between the related compounds and the target compound reside in the substituents attached to the oxadiazole ring. Additionally, the related compounds incorporate a (6-chloro-9H-carbazol-2-yl)ethane moiety at the 2-position of the oxadiazole ring, while the target compound has a 4-fluorobenzamide substituent. These structural variations are likely to impact their pharmacological profiles and target selectivity. []

5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles

Compound Description:

The study focuses on synthesizing derivatives of metronidazole, a nitroimidazole antibiotic. The synthesized compounds include 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and various N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles. []

Properties

CAS Number

872620-34-3

Product Name

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

IUPAC Name

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

Molecular Formula

C12H9FN4O2S

Molecular Weight

292.29

InChI

InChI=1S/C12H9FN4O2S/c13-9-3-1-8(2-4-9)11(18)15-7-10-16-17-12(19-10)20-6-5-14/h1-4H,6-7H2,(H,15,18)

InChI Key

UAVKOKNCGXJFPN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC#N)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.